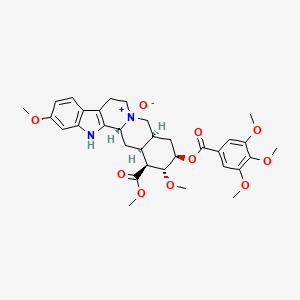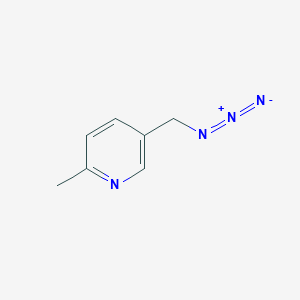![molecular formula C16H14Cl2N2O2 B3037265 (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide CAS No. 477851-69-7](/img/structure/B3037265.png)
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide
Overview
Description
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide, also known as DMPPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. The compound has been found to have a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. In addition, it has been used in laboratory experiments to study the effects of various drugs on the body.
Scientific Research Applications
Crystal Structure and Spectral Investigations
One of the primary applications of similar compounds is in the synthesis and characterization of their crystal structures and spectral properties. For instance, the compound 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which shares structural similarities with the compound , has been characterized using X-ray diffraction, IR, NMR, and UV-Vis spectra. These studies offer valuable insights into the molecular structure and properties of such compounds, which can be crucial for further applications in various fields of chemistry (Demir et al., 2016).
Synthesis and Reactivity Studies
Compounds like N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which are structurally related, have been studied for their reactivity against dihaloalkanes and aldehydes. These chemoselective reactions are crucial in synthesizing various organic compounds, including chiral hexahydro-4-pyrimidinones and oxazolidines, highlighting the compound's significance in organic synthesis and medicinal chemistry (Hajji et al., 2002).
NK1/NK2 Receptor Activity
Similar compounds, such as a series of 5-[(3,5-bis(trifluoromethyl)phenyl)methoxy]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl-1-piperazines, have been prepared to investigate their affinity for NK1 and NK2 receptors. These studies are significant for understanding the biological activities of such compounds and their potential therapeutic applications (Ting et al., 2000).
properties
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-14-7-6-12(10-15(14)18)11-22-19-9-8-16(21)20-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,20,21)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBHALOENLQEC-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)



![1-[1,1'-Biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone](/img/structure/B3037200.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B3037201.png)

